Esomeprazole potassium
CAS No.: 161796-84-5
Cat. No.: VC0003327
Molecular Formula: C17H18KN3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 161796-84-5 |
---|---|
Molecular Formula | C17H18KN3O3S |
Molecular Weight | 383.5 g/mol |
IUPAC Name | potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Standard InChI | InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
Standard InChI Key | FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
Isomeric SMILES | CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Chemical and Structural Characteristics of Esomeprazole Potassium
Molecular Composition and Identification
Esomeprazole potassium (CAS RN: 161796-84-5) is characterized by the molecular formula C₁₇H₁₉KN₃O₃S and a molecular mass of 384.52 g/mol . Its structure consists of a benzimidazole core substituted with methoxy groups at positions 5 and 6, coupled with a pyridinylmethylsulfinyl moiety (Figure 1). The potassium ion stabilizes the sulfinic acid group, enhancing solubility and bioavailability compared to non-ionic PPIs .
Table 1: Key Molecular Properties of Esomeprazole Potassium
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₉KN₃O₃S | |
Molecular Weight | 384.52 g/mol | |
SMILES Notation | [K].O=S(C1=NC=2C=CC(OC)=CC2N1)CC3=NC=C(C(OC)=C3C)C | |
InChI Key | VGDAWUJEXXBODZ-JIDHJSLPSA-N |
The stereospecific S-configuration at the sulfoxide group distinguishes esomeprazole potassium from racemic omeprazole, conferring improved metabolic stability and reduced interpatient variability in acid suppression .
Synthesis and Stability
Industrial synthesis involves enantioselective oxidation of omeprazole precursors using chiral catalysts, followed by potassium salt formation . Stability studies indicate that esomeprazole potassium remains intact under acidic conditions (pH < 4) for ≤10 minutes, enabling targeted release in the small intestine .
Pharmacological Mechanism and Target Engagement
Mode of Action
Esomeprazole potassium covalently binds to cysteine residues (Cys813 and Cys822) on the α-subunit of gastric (H⁺, K⁺)-ATPase, irreversibly inhibiting proton transport into the stomach lumen . This mechanism achieves 89–94% intragastric pH >4 maintenance over 24 hours in healthy volunteers, surpassing earlier PPIs like lansoprazole .
Equation 1: Acid Inhibition Kinetics
where (first-order rate constant) and = time post-dosing .
Pharmacokinetic Profile
After oral administration, esomeprazole potassium exhibits:
-
Tₘₐₓ: 1.5–2.5 hours
-
Bioavailability: 64–90% (dose-dependent)
Hepatic metabolism via CYP2C19 and CYP3A4 produces inactive sulfone and hydroxy metabolites, with <1% renal excretion of unchanged drug .
Therapeutic Efficacy in Clinical Practice
Erosive Esophagitis Healing Rates
A phase III trial (N=302) comparing esomeprazole potassium 40 mg to tegoprazan (P-CAB) demonstrated equivalent healing rates at 8 weeks:
Table 2: Comparative Healing Rates in Erosive Esophagitis
Treatment | 4-Week Healing Rate | 8-Week Healing Rate |
---|---|---|
Esomeprazole 40 mg | 94.3% | 98.9% |
Tegoprazan 50 mg | 91.3% | 98.9% |
Tegoprazan 100 mg | 93.4% | 98.9% |
Data adapted from Lee et al. (2019)
Non-inferiority margins of 10% were achieved (95% CI: -4.2% to 4.1%), confirming esomeprazole potassium’s position as a gold-standard therapy .
Symptom Resolution Dynamics
In GERD patients, esomeprazole potassium reduces heartburn episodes by 82% within 3 days, with complete resolution in 67% by day 5 . Nighttime symptom control exceeds 90% efficacy when dosed nocturnally .
Position in the PPI/P-CAB Therapeutic Landscape
Comparative Efficacy Against Potassium-Competitive Acid Blockers
While P-CABs like tegoprazan achieve faster pH elevation (median Tₘₐₓ 0.7 h vs. 2.1 h), esomeprazole potassium maintains superiority in nocturnal acid control (pH >4 for 12.1 vs. 10.3 h/24 h) .
Table 3: Pharmacodynamic Comparison
Parameter | Esomeprazole Potassium | Tegoprazan 100 mg |
---|---|---|
Time to pH >4 (min) | 85 ± 12 | 43 ± 9 |
% Time pH >4 (Day 1) | 54% | 62% |
% Time pH >4 (Day 7) | 72% | 68% |
Adapted from Leowattana et al. (2022)
Cost-Effectiveness Analysis
In South Korean models, esomeprazole potassium demonstrates 23% lower 5-year costs vs. vonoprazan ($8,921 vs. $11,602), maintaining QALY parity (4.21 vs. 4.19) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume